4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE
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Overview
Description
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethylbenzene (also known as m-xylene) followed by the introduction of a propyl group via a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a brominating agent like bromine (Br2) in an inert solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Formation of 3,4-dimethylphenylpropanol or 3,4-dimethylphenylpropylamine.
Elimination Reactions: Formation of 3,4-dimethylstyrene.
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Scientific Research Applications
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE involves its ability to undergo electrophilic and nucleophilic reactions. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the methyl groups on the benzene ring, making it less sterically hindered.
3-Bromo-1-phenylpropane: Similar structure but without the methyl groups, leading to different reactivity and physical properties.
1-(3-Chloropropyl)-3,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE is unique due to the presence of both the bromopropyl group and the methyl groups on the benzene ring. This combination of substituents provides a balance of reactivity and steric effects, making it a versatile compound for various chemical transformations.
Properties
CAS No. |
26801-19-4 |
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Molecular Formula |
C11H15Br |
Molecular Weight |
227.14 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
QLYZHQKLTGMPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCBr)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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